molecular formula C15H15Cl3N2O2 B11712101 N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide

N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B11712101
M. Wt: 361.6 g/mol
InChI Key: OYGCQFYNDDTDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a trichloromethyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide typically involves multiple steps One common route includes the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride This intermediate is then reacted with 2-phenylethylamine to yield N-(2-phenylethyl)furan-2-carboxamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The trichloromethyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The phenylethylamine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-((tetrahydro-furan-2-ylmethyl)-amino)-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ethyl)heptanamide
  • N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide

Uniqueness

N-{2,2,2-Trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the phenylethylamine moiety differentiates it from other trichloromethyl-containing compounds, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C15H15Cl3N2O2

Molecular Weight

361.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-phenylethylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(20-13(21)12-7-4-10-22-12)19-9-8-11-5-2-1-3-6-11/h1-7,10,14,19H,8-9H2,(H,20,21)

InChI Key

OYGCQFYNDDTDDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.